![molecular formula C32H43ClN2O9 B1239250 Ansamitocin P-3 CAS No. 66584-72-3](/img/structure/B1239250.png)
Ansamitocin P-3
Übersicht
Beschreibung
Ansamitocin P-3 (AP-3) is a microtubule depolymerizing agent that can be isolated from culture broths of certain Gram-positive bacteria . It has an empirical formula of C32H43ClN2O9, a CAS Number of 66584-72-3, and a molecular weight of 635.14 . It is known to have antineoplastic and antimitotic activity .
Synthesis Analysis
A novel approach involving exogenous oxygen vectors was developed for improving the production of biosynthetic Ansamitocin P-3 (AP-3). Four types of oxygen vectors including soybean oil, n-dodecane, n-hexadecane, and Tween-80 were applied to explore the effect of exogenous oxygen vectors on AP-3 yield .
Molecular Structure Analysis
The molecular structure of Ansamitocin P-3 is characterized by a complex macrocyclic lactam ring. The exact mass of Ansamitocin P-3 is 634.27 .
Chemical Reactions Analysis
Ansamitocin P-3 binds to tubulin (K d = 1.3 μM), depolymerizes microtubules in both interphase and mitosis, and perturbs chromosome segregation .
Physical And Chemical Properties Analysis
Ansamitocin P-3 is a powder with a quality level of 200 and an assay of ≥90% (HPLC). It should be stored at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Anticancer Agent
AP-3 is a promising anticancer agent . It exhibits potent antitumor activity and has been used against various cancer cell lines .
Treatment of Breast Cancer
AP-3 has been used as the ‘warhead’ molecule of the currently commercialized antibody-conjugated drug trastuzumab emtansine (T-DM1) for the treatment of breast cancer . In addition, a study has shown that AP-3 loaded liposomes can be used for the treatment of breast cancer .
Treatment of Solid Tumors
Derivatives of AP-3 are commonly used as the active component in antibody-conjugated drugs for the treatment of various solid tumors .
Drug Delivery Systems (DDS)
The preparation of liposomal formulations for the delivery of low solubility drugs like AP-3 using the microfluidic platform has attracted increasing attention in the pharmaceutical industry . These liposomes can significantly reduce the toxicity of AP-3 to normal tissues .
Photodynamic Therapy (PDT)
AP-3 can be used in photodynamic therapy, a non-invasive and efficient strategy for the treatment of cancers . The heat generated from the photosensitizer indocyanine green (ICG) not only results in cancer cell toxicity but also facilitates the release of AP-3 in tumor cells .
Microbial Bioactive Natural Products
The biosynthesis of AP-3 incurs stress on the producing strain Actinosynnema pretiosum at multiple targets . This finding demonstrates that identification and engineering of cryptic targets of bioactive natural products can lead to an in-depth understanding of microbial physiology and improved product titers .
Safety And Hazards
Zukünftige Richtungen
Research is ongoing to improve the production of Ansamitocin P-3. For instance, overexpression of the APASM_5716 gene coding for FtsZ in Actinosynnema pretiosum resulted in AP-3 resistance and overproduction . Another study showed that under cultivation conditions with 5–15 g l −1 glycerol concentration, the amount of AP-3 produced was obviously increased .
Eigenschaften
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9+,18-10+/t19-,23+,24-,25+,28+,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQNCARIZFLNLF-JBHFWYGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ansamitocin P-3 | |
CAS RN |
66584-72-3 | |
Record name | Ansamitocin P 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66584-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maytansinol isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066584723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANSAMITOMICIN P-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SUK7876BG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ansamitocin P-3 exert its antitumor activity?
A1: Ansamitocin P-3 exhibits its antitumor activity by binding to β-tubulin, a protein crucial for the formation of microtubules. [] Microtubules are essential for cell division, and by disrupting their assembly, AP-3 leads to mitotic arrest and ultimately, cell death. []
Q2: How does the binding site of Ansamitocin P-3 on tubulin compare to other antimitotic agents?
A2: Research suggests that AP-3 binds to a distinct site on β-tubulin, often referred to as the rhizoxin/maytansine binding site. [] While this site overlaps partially with the vinblastine binding site, it is distinct from the colchicine binding site. [] This distinction is supported by the observation that AP-3-resistant fungal mutants, carrying a specific mutation in the β-tubulin gene, remain sensitive to benzimidazole drugs that target the colchicine binding site. []
Q3: Has Ansamitocin P-3 demonstrated efficacy in in vivo models of cancer?
A3: Yes, studies have shown significant antitumor activity of AP-3 in murine models of various cancers, including melanoma, carcinoma, and leukemia. [, ] For instance, in a study using mice bearing B16 melanoma, intraperitoneal administration of AP-3 resulted in a substantial increase in survival time. []
Q4: Can Ansamitocin P-3’s antitumor activity be enhanced?
A4: Due to AP-3’s potent cytotoxicity and potential for severe side effects, researchers are exploring drug delivery strategies to enhance its therapeutic window. [] One promising avenue is the development of antibody-drug conjugates (ADCs), which aim to deliver AP-3 specifically to tumor cells, minimizing off-target toxicity. []
Q5: What is the molecular formula and weight of Ansamitocin P-3?
A5: The molecular formula of Ansamitocin P-3 is C35H46ClN3O10, and its molecular weight is 692.28 g/mol. []
Q6: What spectroscopic techniques are used to characterize Ansamitocin P-3?
A6: Ansamitocin P-3 has been characterized using various spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry. [] These techniques provide information about its purity, structure, and molecular weight.
Q7: How is Ansamitocin P-3 biosynthesized?
A7: Ansamitocin P-3 is produced by the bacterium Actinosynnema pretiosum. [] Its biosynthesis involves a complex multi-step pathway that includes polyketide synthesis, precursor synthesis, and post-polyketide modifications. []
Q8: What is the role of the asm gene cluster in Ansamitocin P-3 biosynthesis?
A8: The asm gene cluster in A. pretiosum encodes for enzymes essential for the biosynthesis of AP-3. [] This cluster contains genes involved in the synthesis of the polyketide backbone, incorporation of unusual extender units like methoxymalonyl-acyl carrier protein, and tailoring modifications. [, ]
Q9: Can genetic engineering be used to improve Ansamitocin P-3 production?
A9: Yes, researchers have successfully used metabolic engineering strategies to enhance AP-3 production. [, ] These approaches include:
- Overexpression of key biosynthetic genes: Overexpressing genes like asmUdpg and asm13-17 has been shown to significantly increase AP-3 titers in engineered strains. []
- Deletion of competing pathway genes: Inactivating genes like ansa30, which encodes for a glycosyltransferase competing for a key intermediate, has led to increased AP-3 production. []
- Optimization of culture conditions: Modifying fermentation parameters, such as oxygen supply and media composition, has also been explored to boost AP-3 yield. [, ]
Q10: What is known about the stability of Ansamitocin P-3?
A10: While Ansamitocin P-3 demonstrates potent antitumor activity, its therapeutic application is hindered by its low water solubility and instability in plasma. []
Q11: Are there any strategies to improve the stability and delivery of Ansamitocin P-3?
A11: Researchers are actively exploring various strategies:
- Liposomal formulations: Encapsulating AP-3 in temperature-sensitive liposomes has shown promise in enhancing its delivery to tumor sites and reducing systemic toxicity. []
- Antibody-drug conjugates (ADCs): Linking AP-3 to tumor-specific antibodies could enable targeted delivery and improve its therapeutic index. [, ]
Q12: How is Ansamitocin P-3 quantified in biological samples?
A12: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method employed for the quantification of AP-3 in biological matrices, such as plasma and tissues. []
Q13: What is known about the toxicity profile of Ansamitocin P-3?
A13: Ansamitocin P-3 exhibits a narrow therapeutic index, meaning the effective dose is close to the toxic dose. [, ] In preclinical studies, AP-3 caused significant side effects, highlighting the need for targeted delivery strategies to improve its safety profile. []
Q14: What are the potential future applications of Ansamitocin P-3 research?
A14: Ongoing research on AP-3 holds promise for several applications:
- Development of novel ADCs: The potent antitumor activity of AP-3 makes it an attractive payload for antibody-drug conjugates. [] Further research is focused on identifying suitable linkers and optimizing ADC design to enhance efficacy and minimize toxicity.
- Elucidation of microtubule dynamics: The unique binding site of AP-3 on β-tubulin offers valuable insights into microtubule dynamics and could facilitate the development of novel antimitotic agents with improved selectivity profiles. []
- Exploration of synergistic therapies: Combining AP-3 with other anticancer agents may enhance therapeutic efficacy. [] Preclinical studies are crucial for identifying synergistic combinations and optimizing treatment regimens.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.